3-Difluoromethanesulfonylaniline
Description
3-Difluoromethanesulfonylaniline is a chemical compound with the molecular formula C7H7F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to an aniline moiety
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOOMKBBMQXONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278047 | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-76-1 | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24906-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Difluoromethyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Difluoromethanesulfonylaniline typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method includes the reaction of aniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Difluoromethanesulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-Difluoromethanesulfonylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfonylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- 3,5-Difluorobenzenesulfonamide
- Difluoromethylthioethers
Comparison: 3-Difluoromethanesulfonylaniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
3-Difluoromethanesulfonylaniline (CAS No. 24906-76-1) is a chemical compound notable for its unique structural features, including a difluoromethyl group and a sulfonyl group attached to an aniline moiety. This arrangement imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and biochemical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved, such as enzyme inhibition or receptor activation.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression : By interacting with histone deacetylases (HDACs), it can alter histone acetylation, thereby affecting gene transcription profiles.
- Cell Signaling : The compound may modulate various signaling pathways, impacting cellular responses to external stimuli.
- Cellular Metabolism : It can influence metabolic pathways, potentially altering energy production and utilization within cells.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its solubility characteristics, which are critical for its application in biological systems. The compound exhibits solubility in organic solvents but limited solubility in water, affecting its absorption and bioavailability in vivo.
In Vitro Studies
In laboratory settings, studies have demonstrated that this compound can protect neuronal cells from amyloid beta-induced toxicity. It was observed to reduce levels of pro-inflammatory cytokines and oxidative stress markers in cell cultures, indicating potential neuroprotective effects.
In Vivo Studies
Animal model studies show that the dosage of this compound significantly influences its biological effects:
- Low Doses : Effective modulation of enzyme activity and gene expression with minimal toxicity.
- High Doses : Increased risk of adverse effects without proportional therapeutic benefits.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Gene Expression | Enhanced transcription | HDAC inhibition leading to increased histone acetylation |
| Cell Signaling | Modulation of pathways | Interaction with signaling molecules |
| Cellular Metabolism | Altered energy production | Influence on metabolic pathways |
Case Study 1: Neuroprotective Effects
A study published in 2022 explored the neuroprotective properties of this compound in vitro. The results indicated that the compound significantly reduced neuronal cell death induced by amyloid beta, suggesting its potential role in treating neurodegenerative diseases.
Case Study 2: Enzyme Modulation
Research conducted on the enzyme-modulating effects of this compound revealed that it acts as a substrate for specific enzymes, facilitating biochemical transformations crucial for cellular metabolism. This modulation was shown to enhance metabolic efficiency under certain conditions, highlighting its potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
